2-amino-N-cycloheptyl-4-phenyl-1,3-thiazole-5-carboxamide
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Description
“2-amino-N-cycloheptyl-4-phenyl-1,3-thiazole-5-carboxamide” is a derivative of 2-aminothiazole . The 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Different 2-aminothiazole analogs exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are general methods for synthesizing 2-aminothiazole derivatives. For instance, a study aimed to design and synthesize a novel series of methoxyphenyl thiazole carboxamide derivatives . The synthesized compounds were characterized using 1H, 13C-NMR, IR, and HRMS spectrum analysis .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Synthesis of Thiazole Derivatives
Thiazole derivatives, including compounds similar to 2-amino-N-cycloheptyl-4-phenyl-1,3-thiazole-5-carboxamide, are synthesized through various chemical reactions, highlighting the versatility of thiazole chemistry in creating compounds with potential pharmaceutical applications. For example, Kumar et al. (2013) described the synthesis of trisubstituted thiazoles via chemoselective thionation-cyclization of enamides, showcasing a method to introduce diverse functionalities into the thiazole ring (Kumar, Parameshwarappa, & Ila, 2013). Similarly, Park et al. (2009) developed a parallel synthesis method for 5-amino-substituted 1,2,4-thiadiazole derivatives, illustrating the potential for high-throughput synthesis of thiazole and thiadiazole analogs (Park, Ryu, Park, Ha, & Gong, 2009).
Applications in Medicinal Chemistry
The synthesized thiazole derivatives have been explored for various medicinal applications, including their role as kinase inhibitors and antimicrobial agents. Lombardo et al. (2004) discovered a series of thiazole-5-carboxamide derivatives as potent Src/Abl kinase inhibitors, demonstrating significant antitumor activity in preclinical assays (Lombardo, Lee, Chen, Norris, & Barrish, et al., 2004). Additionally, Stanchev et al. (1999) synthesized thiazole and oxazole-containing amino acids and peptides, showing moderate antibacterial activity against various pathogens, thus highlighting the antimicrobial potential of thiazole derivatives (Stanchev, Tabakova, Videnov, Golovinsky, & Jung, 1999).
Properties
IUPAC Name |
2-amino-N-cycloheptyl-4-phenyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c18-17-20-14(12-8-4-3-5-9-12)15(22-17)16(21)19-13-10-6-1-2-7-11-13/h3-5,8-9,13H,1-2,6-7,10-11H2,(H2,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCZCFUGKNCCAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=C(N=C(S2)N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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